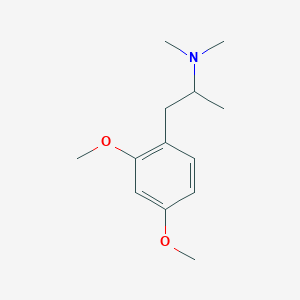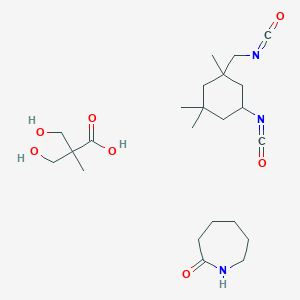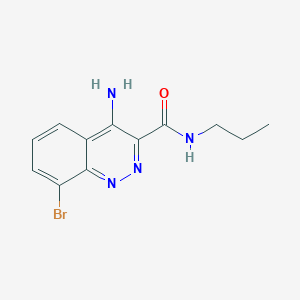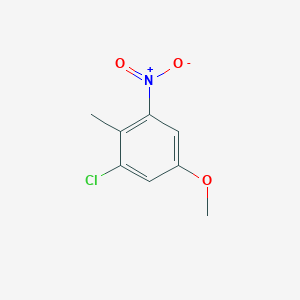![molecular formula C5H7Br B009166 Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) CAS No. 101391-45-1](/img/structure/B9166.png)
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is a chemical compound that is widely used in scientific research. It is a bicyclic compound with a molecular formula of C5H7Br. This compound is also known as 2-Bromo-2-methylbicyclo[1.1.0]butane or BMBB.
Wirkmechanismus
BMBB is an electrophilic compound that can react with nucleophiles. The reaction mechanism involves the formation of a carbocation intermediate, which can undergo rearrangement to form different products. The stereochemistry of the product depends on the reaction conditions and the structure of the nucleophile.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of BMBB. However, studies have shown that BMBB can inhibit the growth of cancer cells. This compound can also induce apoptosis in cancer cells. The mechanism of action of BMBB in cancer cells is not fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
BMBB has several advantages for lab experiments. It is a stable compound that can be stored for a long time. It is also easy to handle and has low toxicity. BMBB is a versatile reagent that can be used for various organic synthesis reactions. However, BMBB has some limitations. It is a relatively expensive compound, and the yield of the synthesis reaction is not always high. In addition, BMBB is a highly reactive compound that requires careful handling.
Zukünftige Richtungen
There are several future directions for the research on BMBB. One direction is to investigate the mechanism of action of BMBB in cancer cells. This can provide insights into the development of new anticancer drugs. Another direction is to explore the use of BMBB as a chiral building block for the synthesis of enantiomerically pure compounds. This can have applications in the pharmaceutical industry. Additionally, the synthesis of new bicyclic compounds using BMBB as a starting material can lead to the discovery of new bioactive compounds.
Synthesemethoden
The synthesis of BMBB involves the reaction of 2-methylcyclopropanol with hydrogen bromide in the presence of a catalyst. The reaction produces BMBB as the main product. The yield of the reaction depends on the reaction conditions, such as temperature and pressure. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
BMBB is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize various compounds, such as chiral building blocks and natural products. BMBB is also used as a starting material for the synthesis of other bicyclic compounds. In addition, BMBB is used as a model compound for studying the reactivity and stereochemistry of bicyclic compounds.
Eigenschaften
CAS-Nummer |
101391-45-1 |
|---|---|
Produktname |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) |
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
Kanonische SMILES |
CC1C2C1(C2)Br |
Synonyme |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



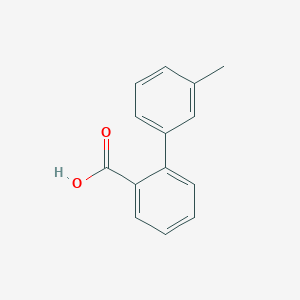
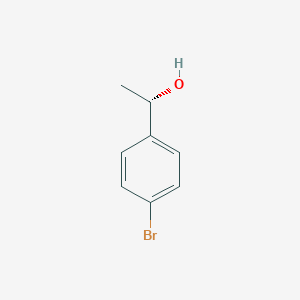
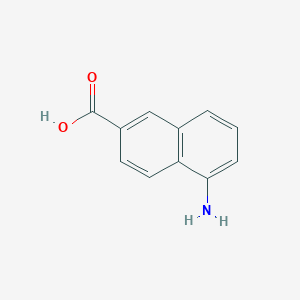
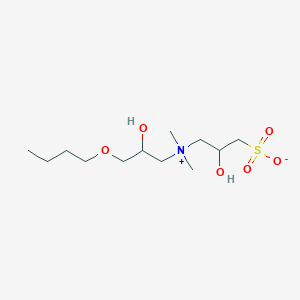
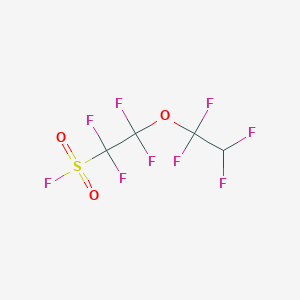
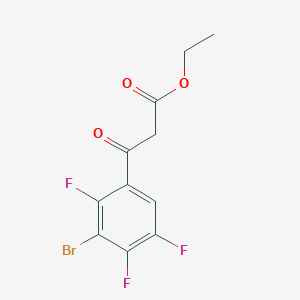
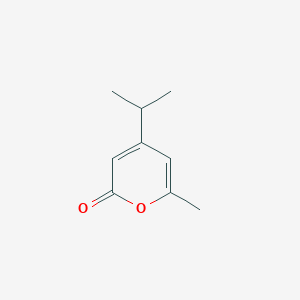
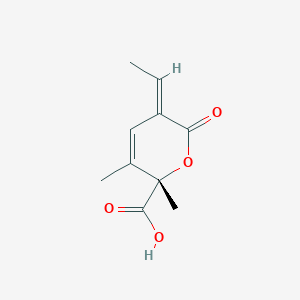
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
